9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene ring fused with an oxazine ring, which is further substituted with a 2,4-dimethylphenyl group and a propyl group.
Preparation Methods
The synthesis of 9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2,4-dimethylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate can then undergo cyclization with a chromene derivative in the presence of a catalyst to form the desired oxazine ring . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the phenyl ring or the oxazine ring can be replaced with other functional groups.
Hydrolysis: The oxazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials.
Biology: It exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its biological activities, the compound is being investigated for therapeutic applications in treating inflammatory diseases, infections, and cancer.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of key enzymes and signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways . The compound may also interact with cellular receptors and enzymes, leading to the modulation of various biological processes.
Comparison with Similar Compounds
9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:
9-(2,4-dimethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: This compound has a methyl group instead of a propyl group, which may result in different biological activities and chemical properties.
9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one: The presence of a chlorine substituent can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9-(2,4-dimethylphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO3/c1-4-5-16-11-21(24)26-22-17(16)7-9-20-18(22)12-23(13-25-20)19-8-6-14(2)10-15(19)3/h6-11H,4-5,12-13H2,1-3H3 |
InChI Key |
DINNDGLXNXLMNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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